

# A Comparative Analysis of Hexaaquacobalt(II) and Tetrachlorocobaltate(II) Complexes

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## Compound of Interest

Compound Name: hexaaquacobalt(II)

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This guide provides an objective comparison of the physicochemical properties of two common cobalt(II) complexes: the octahedral **hexaaquacobalt(II)**,  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ , and the tetrahedral tetrachlorocobaltate(II),  $[\text{CoCl}_4]^{2-}$ . The distinct differences in their geometry, electronic structure, and magnetic properties, arising from the different ligand environments, are detailed below with supporting experimental data and protocols.

## Physicochemical Properties: A Tabulated Comparison

The following tables summarize the key quantitative data for the two cobalt(II) complexes, highlighting their fundamental differences.

Property	Hexaaquacobalt(II), [Co(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup>	Tetrachlorocobaltate(II), [CoCl <sub>4</sub> ] <sup>2-</sup>
Appearance	Pink solid (hydrated salts) or pink aqueous solution[1][2]	Blue solid (as a salt) or intense blue solution[1][2]
Coordination Geometry	Octahedral[3]	Tetrahedral[4][5]
Coordination Number	6	4
Ligands	6 x H <sub>2</sub> O (weak-field ligand)[2][6]	4 x Cl <sup>-</sup> (weak-field ligand)[2]
Electronic Configuration	High-spin d <sup>7</sup> (t <sub>2g</sub> <sup>5</sup> e <sub>g</sub> <sup>2</sup> )[6]	High-spin d <sup>7</sup> (e <sup>3</sup> t <sub>2</sub> <sup>4</sup> )[7]
Number of Unpaired e <sup>-</sup>	3[8]	3[3]

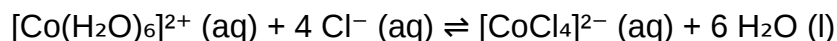
Table 1: General Properties of **Hexaaquacobalt(II)** and Tetrachlorocobaltate(II).

Spectroscopic / Magnetic Property	Hexaaquacobalt(II), [Co(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup>	Tetrachlorocobaltate(II), [CoCl <sub>4</sub> ] <sup>2-</sup>
λ <sub>max</sub> (Visible)	~512 nm[9]	~690 nm[10]
Molar Absorptivity (ε)	~4.84 L mol <sup>-1</sup> cm <sup>-1</sup> [9]	Significantly higher than [Co(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> (typically > 100 L mol <sup>-1</sup> cm <sup>-1</sup> )
Electronic Transition	<sup>4</sup> T <sub>1g</sub> (F) → <sup>4</sup> T <sub>1g</sub> (P) (Laporte forbidden, weak)[6]	<sup>4</sup> A <sub>2</sub> (F) → <sup>4</sup> T <sub>1</sub> (P) (Laporte partially allowed, strong)[11]
Magnetic Moment (μ <sub>eff</sub> )	Spin-only: 3.87 B.M. Experimental: 4.3 – 5.2 B.M. (due to orbital contribution)[8][12]	Spin-only: 3.87 B.M. Experimental: 4.4 – 4.8 B.M. (significant orbital contribution)[7]

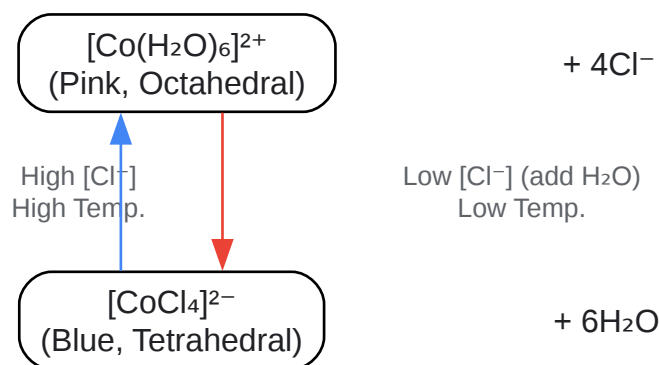
Table 2: Spectroscopic and Magnetic Data for **Hexaaquacobalt(II)** and Tetrachlorocobaltate(II).

## Equilibrium and Interconversion

In aqueous solutions containing chloride ions, **hexaaquacobalt(II)** and tetrachlorocobaltate(II) exist in a reversible equilibrium. The position of this equilibrium is sensitive to both the concentration of chloride ions and the temperature, a classic demonstration of Le Châtelier's principle.[13]



The forward reaction, forming the tetrachlorocobaltate(II) complex, is endothermic. Therefore, increasing the temperature shifts the equilibrium to the right, favoring the formation of the blue  $[\text{CoCl}_4]^{2-}$  complex. Conversely, adding excess water will shift the equilibrium to the left, regenerating the pink  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  complex.



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Caption: Equilibrium between **hexaaquacobalt(II)** and tetrachlorocobaltate(II).

## Experimental Protocols

### Synthesis

Protocol 1: Preparation of **Hexaaquacobalt(II)** Chloride Solution (0.1 M)

- Materials: Cobalt(II) chloride hexahydrate ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ , M.W. 237.93 g/mol), deionized water, 100 mL volumetric flask, analytical balance.
- Procedure:
  1. Accurately weigh 2.38 g of  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ .

2. Transfer the solid to the 100 mL volumetric flask.
3. Add approximately 50 mL of deionized water and swirl to dissolve the solid completely.
4. Once dissolved, dilute the solution to the 100 mL mark with deionized water.
5. Stopper the flask and invert several times to ensure homogeneity. The resulting solution is approximately 0.1 M  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  and will be pink.

#### Protocol 2: In-situ Preparation of Tetrachlorocobaltate(II)

- Materials: 0.1 M  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  solution (from Protocol 1), concentrated hydrochloric acid (~12 M HCl), test tube or beaker.
- Procedure:
  1. Place 5 mL of the 0.1 M  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  solution into a test tube.
  2. In a fume hood, carefully and slowly add concentrated HCl dropwise to the pink solution while gently swirling.
  3. Observe the color change from pink to violet and finally to an intense blue, indicating the formation of the  $[\text{CoCl}_4]^{2-}$  complex. The high concentration of chloride ions shifts the equilibrium to favor the product.

## Characterization

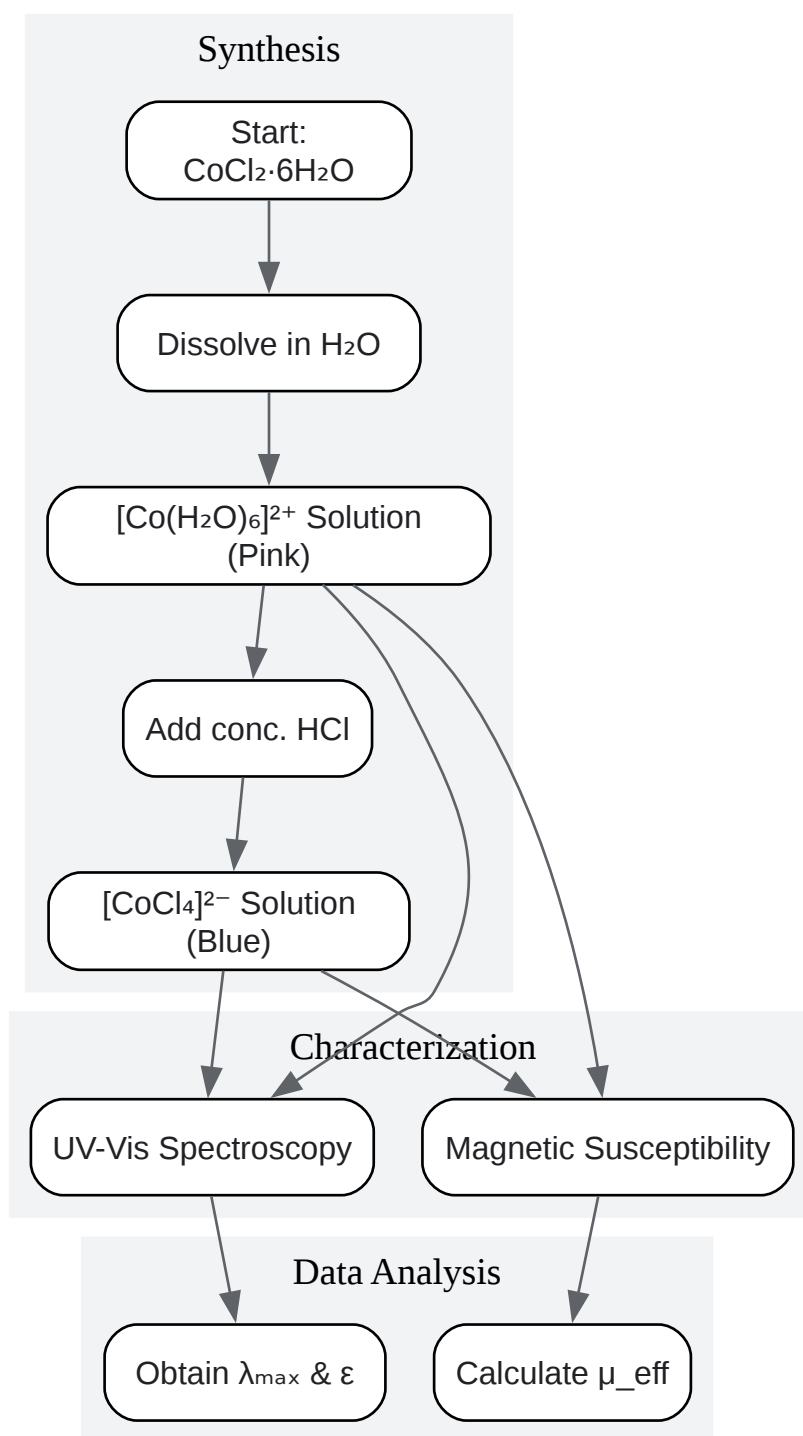
#### Protocol 3: UV-Visible Spectroscopic Analysis

- Instrumentation: A standard UV-Visible spectrophotometer.
- Procedure:
  1. Record the UV-Vis spectrum of the 0.1 M  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  solution from 350 nm to 800 nm, using deionized water as a blank. Identify the  $\lambda_{\text{max}}$ , which should be around 512 nm.[\[9\]](#)  
Note the low absorbance value.

2. Record the UV-Vis spectrum of the blue  $[\text{CoCl}_4]^{2-}$  solution prepared in Protocol 2. A 1:10 dilution with concentrated HCl may be necessary to bring the absorbance within the instrument's linear range. Use concentrated HCl as the blank.
3. Identify the characteristic absorption bands for the tetrahedral complex, noting the  $\lambda_{\text{max}}$  around 690 nm and the significantly higher molar absorptivity compared to the hexaaqua complex.<sup>[10]</sup>

#### Protocol 4: Determination of Magnetic Susceptibility (Evans Method)

- Instrumentation: NMR spectrometer, Evans balance tubes.
- Procedure:
  1. Prepare a reference tube containing a known solvent (e.g.,  $\text{D}_2\text{O}$ ) with a small amount of an internal standard (e.g., tert-butanol).
  2. Prepare a sample tube containing a solution of the cobalt complex (e.g., 0.1 M  $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  in  $\text{D}_2\text{O}$ ) with the same concentration of the internal standard.
  3. Acquire the  $^1\text{H}$  NMR spectrum for both the reference and the sample tubes.
  4. Measure the chemical shift difference ( $\Delta\delta$ ) of the internal standard between the two spectra.
  5. Calculate the molar magnetic susceptibility ( $\chi_m$ ) and the effective magnetic moment ( $\mu_{\text{eff}}$ ) using the appropriate equations, which relate  $\Delta\delta$  to the concentration and temperature of the sample.<sup>[1]</sup> This method can be applied to both complexes, using appropriate solvents.



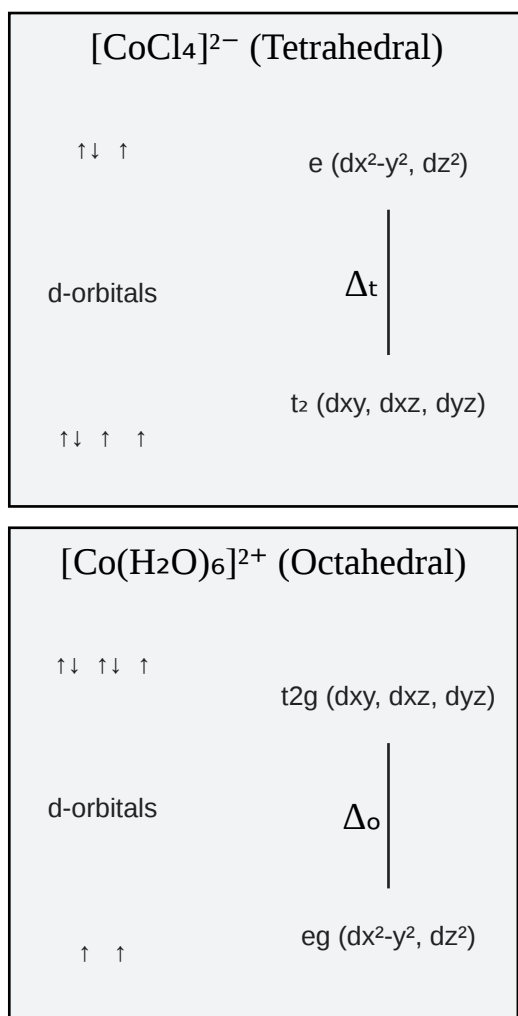
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Caption: Experimental workflow for synthesis and characterization of cobalt complexes.

## Ligand Field Theory and Electronic Structure

The observed differences in color and magnetic properties are explained by Ligand Field Theory (LFT). The arrangement and nature of the ligands dictate how the d-orbitals of the central  $\text{Co}^{2+}$  ion are split in energy.

- $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$  (Octahedral): The six water ligands create an octahedral field, splitting the d-orbitals into a lower energy  $t_{2g}$  set and a higher energy  $e_g$  set. Water is a weak-field ligand, resulting in a small energy gap ( $\Delta_o$ ). For a  $d^7$  ion, this leads to a high-spin configuration ( $t_{2g}^5 e_g^2$ ) with three unpaired electrons. The electronic transitions are Laporte-forbidden, leading to low molar absorptivity and a pale pink color.[\[3\]](#)[\[6\]](#)
- $[\text{CoCl}_4]^{2-}$  (Tetrahedral): The four chloride ligands create a tetrahedral field, which has an inverted and smaller splitting pattern ( $\Delta_t$ ) compared to octahedral. The d-orbitals split into a lower energy  $e$  set and a higher energy  $t_2$  set. The smaller splitting energy ensures a high-spin configuration ( $e^3 t_2^4$ ) with three unpaired electrons. The lack of a center of symmetry in the tetrahedral geometry partially relaxes the Laporte selection rule, resulting in much more intense d-d transitions and the characteristic deep blue color.[\[3\]](#)[\[11\]](#)



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Caption: d-orbital splitting diagrams for high-spin Co(II) complexes.

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